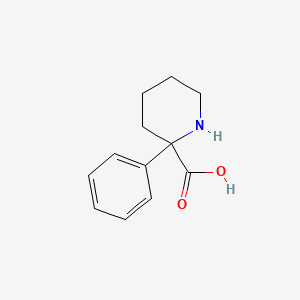

2-Phenylpiperidine-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-11(15)12(8-4-5-9-13-12)10-6-2-1-3-7-10/h1-3,6-7,13H,4-5,8-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLZGXIJZZQJSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587964 | |

| Record name | 2-Phenylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72518-42-4 | |

| Record name | 2-Phenyl-2-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72518-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Stereospecific Synthesis of 2-Phenylpiperidine-2-carboxylic Acid: A Technical Guide Using Chiral Auxiliaries

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the stereospecific synthesis of 2-phenylpiperidine-2-carboxylic acid, a chiral scaffold of significant interest in medicinal chemistry and drug development. The methodologies presented focus on the use of well-established chiral auxiliaries to control the stereochemistry at the C2 position, a critical aspect for biological activity. This document provides a comprehensive overview of synthetic strategies, detailed experimental protocols, and quantitative data to facilitate the practical application of these methods in a research and development setting.

Introduction

Quaternary α-amino acids, such as this compound, are conformationally constrained building blocks that are increasingly incorporated into peptidomimetics and other bioactive molecules to enhance potency, selectivity, and metabolic stability. The rigid piperidine ring, combined with a chiral quaternary center bearing a phenyl group, offers a unique three-dimensional structure for probing biological targets. The stereospecific synthesis of this compound is paramount, as different enantiomers often exhibit distinct pharmacological profiles. Chiral auxiliary-mediated synthesis provides a reliable and powerful strategy for achieving high levels of stereocontrol in the construction of such complex chiral centers.[1]

This guide will explore two primary strategies for the stereospecific synthesis of this compound, utilizing Evans' oxazolidinone and Myers' pseudoephedrine auxiliaries. These methods are widely recognized for their high diastereoselectivity and the predictability of their stereochemical outcomes.[2][3]

General Synthetic Workflow

The overarching strategy involves the attachment of a chiral auxiliary to a piperidine-2-carboxylic acid precursor, followed by a diastereoselective α-phenylation or a related α-alkylation step. The final step is the cleavage of the auxiliary to yield the desired enantiomerically enriched product.

Caption: General workflow for chiral auxiliary-mediated synthesis.

Method 1: Evans' Oxazolidinone Auxiliary Approach

Evans' oxazolidinone auxiliaries are powerful tools for stereoselective alkylations.[3] In this proposed synthesis, an N-acylated oxazolidinone derived from piperidine-2-carboxylic acid is deprotonated to form a chiral enolate. Subsequent reaction with an electrophilic phenyl source is expected to proceed with high diastereoselectivity, dictated by the steric hindrance of the auxiliary.

Proposed Synthetic Pathway

Caption: Synthetic route using an Evans' oxazolidinone auxiliary.

Quantitative Data (Analogous Reactions)

The following table summarizes typical yields and diastereoselectivities achieved in the α-alkylation of N-acyl oxazolidinones from related systems.

| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| Benzyl bromide | >99:1 | 95 | [1] |

| Allyl iodide | 98:2 | 92 | [1] |

| Methyl iodide | >99:1 | 94 | [1] |

Experimental Protocol (General Procedure)

Step 1: Attachment of the Evans' Auxiliary

-

To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 equiv.) dropwise.

-

Stir the resulting solution for 30 minutes at -78 °C.

-

In a separate flask, convert N-protected piperidine-2-carboxylic acid to its corresponding acid chloride using oxalyl chloride or a similar reagent.

-

Add the freshly prepared acid chloride solution dropwise to the lithium salt of the oxazolidinone at -78 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Step 2: Diastereoselective α-Benzylation (as a surrogate for Phenylation)

-

To a solution of the N-acyl oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA) (1.1 equiv.) dropwise.

-

Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

-

Add benzyl bromide (1.2 equiv.) dropwise to the enolate solution.

-

Stir the reaction at -78 °C for 2-4 hours, then allow it to warm to 0 °C over 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis of the crude product before purification by flash chromatography.

Step 3: Cleavage of the Auxiliary

-

Dissolve the α-benzylated product (1.0 equiv.) in a 3:1 mixture of THF and water at 0 °C.

-

Add 30% aqueous hydrogen peroxide (4.0 equiv.) followed by lithium hydroxide (2.0 equiv.).

-

Stir the mixture vigorously at 0 °C for 4-6 hours.

-

Quench the excess peroxide by adding aqueous sodium sulfite solution.

-

Acidify the mixture to pH ~2 with aqueous HCl.

-

Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.

-

The aqueous layer containing the desired amino acid can be purified by ion-exchange chromatography.

Method 2: Myers' Pseudoephedrine Auxiliary Approach

The pseudoephedrine amide methodology, developed by Myers, is another highly effective strategy for the asymmetric synthesis of α-substituted carboxylic acids.[2][4] This method is known for its high diastereoselectivity, the crystallinity of the intermediates which facilitates purification, and the efficient recovery of the chiral auxiliary.[2]

Proposed Synthetic Pathway

Caption: Synthetic route using Myers' pseudoephedrine auxiliary.

Quantitative Data (Analogous Reactions)

The following table presents data from the α-alkylation of pseudoephedrine amides for the synthesis of α-substituted carboxylic acids.

| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| Benzyl bromide | >95:5 | 91 | [2] |

| n-Butyl iodide | >95:5 | 88 | [2] |

| Isopropyl iodide | >95:5 | 85 | [4] |

Experimental Protocol (General Procedure)

Step 1: Formation of the Pseudoephedrine Amide

-

To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 equiv.) and triethylamine (1.5 equiv.) in dichloromethane at 0 °C, add a solution of N-protected piperidine-2-carbonyl chloride (1.1 equiv.) in dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with aqueous HCl, aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting amide is often a crystalline solid and can be purified by recrystallization.

Step 2: Diastereoselective α-Alkylation

-

To a solution of the pseudoephedrine amide (1.0 equiv.) and anhydrous lithium chloride (5.0 equiv.) in anhydrous THF at 0 °C, add LDA (1.1 equiv.) dropwise.

-

Stir the solution at 0 °C for 1 hour to form the lithium enolate.

-

Cool the reaction mixture to -78 °C and add the electrophilic phenyl source (e.g., a diaryliodonium salt or other suitable reagent) (1.2 equiv.).

-

Stir the reaction at -78 °C for 4-6 hours, then allow it to warm slowly to room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by flash chromatography or recrystallization.

Step 3: Auxiliary Cleavage

-

Dissolve the alkylated pseudoephedrine amide in a mixture of dioxane and 9 N sulfuric acid.

-

Heat the mixture at reflux (approximately 115 °C) for 12-24 hours.

-

Cool the reaction to room temperature and dilute with water.

-

To recover the auxiliary, basify the aqueous layer with NaOH solution until pH > 12 and extract with dichloromethane.[2]

-

The aqueous layer containing the desired this compound can be purified using ion-exchange chromatography.

Conclusion

The stereospecific synthesis of this compound can be effectively achieved using chiral auxiliary-based methodologies. Both the Evans' oxazolidinone and Myers' pseudoephedrine approaches offer high levels of diastereoselectivity, predictable stereochemical outcomes, and well-documented procedures for auxiliary attachment and cleavage. The choice between these methods may depend on the specific substrate, the availability of reagents, and the desired scale of the synthesis. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to successfully synthesize this valuable chiral building block for applications in drug discovery and development.

References

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Phenylpiperidine-2-carboxylic Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 2-phenylpiperidine-2-carboxylic acid, a key scaffold in medicinal chemistry. Due to the limited availability of public crystallographic data for this specific compound, this paper establishes a framework for its analysis by presenting detailed experimental protocols and comparative data from structurally related compounds.

Introduction: The Significance of the this compound Scaffold

The this compound moiety is a crucial component in the design and synthesis of a wide range of pharmacologically active compounds. Its rigidified structure, incorporating a chiral center, a phenyl ring, and a carboxylic acid group, allows for specific spatial arrangements of functional groups that can interact with high affinity and selectivity with biological targets. Understanding the precise three-dimensional structure through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design.

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.

Synthesis of this compound

The synthesis of this compound can be achieved through various established synthetic routes. One common approach involves the use of a Strecker synthesis or a related multicomponent reaction, followed by cyclization. A generalized synthetic scheme is outlined below.

General Synthetic Protocol:

-

Reaction of a suitable piperidone precursor: A protected piperidone derivative is reacted with a cyanide source (e.g., potassium cyanide) and an amine to form an α-aminonitrile.

-

Introduction of the phenyl group: A Grignard reagent, such as phenylmagnesium bromide, is used to introduce the phenyl group at the 2-position.

-

Hydrolysis of the nitrile: The nitrile group is then hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

-

Deprotection and purification: The protecting groups are removed, and the final product is purified using techniques such as recrystallization or column chromatography.

Crystallization

Obtaining high-quality single crystals is a critical and often challenging step in the process. The choice of solvent and crystallization technique is crucial for growing crystals suitable for X-ray diffraction.

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound solution induces crystallization.

-

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, their structure is determined using X-ray diffraction.

Experimental Workflow:

-

Crystal Mounting: A single crystal of appropriate size and quality is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffracted X-rays are recorded by a detector. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

-

Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data.

Below is a diagram illustrating the general workflow for crystal structure determination.

Comparative Crystallographic Data of Related Piperidine Derivatives

Table 1: Crystallographic Data for 2-Benzylpiperidine Derivatives

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one | C₂₄H₂₃NO | Monoclinic | P2₁/n | 9.8918 | 30.6042 | 12.3878 | 92.426 | 3746.8 | 8 |

| t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one oxime | C₂₄H₂₄N₂O | Monoclinic | P2₁/c | 19.50 | 10.12 | 21.34 | 108.2 | 3994 | 8 |

Data adapted from a comparative guide on the X-ray crystallography of 2-benzylpiperidine derivatives.[1]

Table 2: Crystallographic Data for Alanylpiperidine Analogues

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| Ethyl 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylate | C₁₉H₂₈N₂O₅S | Triclinic | P-1 | 8.862 | 10.021 | 12.593 | 87.49 | 80.01 | 79.52 | 1085.3 | 2 |

| 1-[N-(4-methylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxylic acid | C₁₇H₂₄N₂O₅S | Monoclinic | P2₁/n | 10.457 | 11.081 | 16.591 | 90 | 98.49 | 90 | 1902.9 | 4 |

Data from the crystal structure analysis of two alanylpiperidine analogues.[2][3]

The data presented for these related compounds illustrates the common crystal systems and space groups observed for piperidine derivatives. The specific bond lengths, angles, and torsion angles within the this compound molecule will ultimately define its conformational preferences and intermolecular interactions in the solid state.

Logical Relationships in Structural Analysis

The relationship between the molecular structure of this compound and its resulting crystallographic parameters is fundamental. The interplay of intramolecular and intermolecular forces dictates the final crystal packing. A diagram illustrating this logical relationship is provided below.

Conclusion and Future Outlook

This technical guide has outlined the essential experimental protocols and analytical considerations for the crystal structure determination of this compound. While a definitive crystal structure for this specific molecule is not yet publicly available, the comparative data from analogous compounds provides a solid foundation for future research.

The elucidation of the precise solid-state conformation of this compound through single-crystal X-ray diffraction remains a critical endeavor. Such data will be invaluable for computational modeling, understanding structure-activity relationships, and guiding the development of novel therapeutics based on this important scaffold. It is anticipated that future research will focus on the synthesis of high-quality crystals of the title compound and its derivatives to provide this much-needed structural information to the scientific community.

References

A Technical Guide to the Spectroscopic Characterization of 2-Phenylpiperidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 2-phenylpiperidine-2-carboxylic acid. The document details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring this information. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, analysis, and development of novel chemical entities.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its structural analogues and general spectroscopic principles.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | -COOH |

| ~7.3-7.5 | m | 5H | Phenyl-H |

| ~3.5-3.7 | m | 1H | Piperidine-H6 (eq) |

| ~3.0-3.2 | m | 1H | Piperidine-H6 (ax) |

| ~2.8-3.0 | m | 1H | Piperidine-H3 (eq) |

| ~2.2-2.4 | m | 1H | Piperidine-H3 (ax) |

| ~1.6-1.9 | m | 4H | Piperidine-H4, H5 |

| ~1.5-2.5 | br s | 1H | N-H |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~175-180 | -COOH |

| ~138-142 | Phenyl C (quaternary) |

| ~128-130 | Phenyl CH (para) |

| ~127-129 | Phenyl CH (ortho) |

| ~126-128 | Phenyl CH (meta) |

| ~65-70 | Piperidine C2 |

| ~45-50 | Piperidine C6 |

| ~30-35 | Piperidine C3 |

| ~24-28 | Piperidine C5 |

| ~23-27 | Piperidine C4 |

Table 3: Predicted IR Absorption Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2950 | Medium | Aliphatic C-H stretch |

| ~1700-1725 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1450 | Medium-Weak | C=C stretch (aromatic) |

| ~1200-1300 | Strong | C-O stretch |

| ~700-750 | Strong | Aromatic C-H bend (monosubstituted) |

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Fragmentation

| m/z | Proposed Fragment |

| 205 | [M]⁺ (Molecular Ion) |

| 160 | [M - COOH]⁺ |

| 104 | [C₆H₅-CH=NH]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and 16-32 scans.

-

Process the data with an exponential window function and perform phasing and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-220 ppm, pulse angle of 45 degrees, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

Process the data with an exponential window function and perform phasing and baseline correction.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Press the powder into a transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

2.3 Mass Spectrometry (MS)

-

Sample Preparation:

-

For Electrospray Ionization (ESI): Dissolve a small amount of the sample ( ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

For Electron Ionization (EI): The sample can be introduced directly via a solids probe.

-

-

Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) for accurate mass measurements or a quadrupole mass spectrometer for routine analysis.

-

Acquisition (ESI):

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire spectra in both positive and negative ion modes.

-

Typical source parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V, and desolvation gas temperature of 250-350 °C.

-

-

Acquisition (EI):

-

Heat the solids probe to volatilize the sample into the ion source.

-

Use a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Characterization.

Determining the Physicochemical Properties of 2-Phenylpiperidine-2-Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for determining the aqueous solubility and dissociation constants (pKa) of 2-phenylpiperidine-2-carboxylic acid. Due to the limited availability of specific experimental data for this compound in public literature, this guide focuses on established, robust experimental protocols that can be readily implemented in a laboratory setting. To illustrate data presentation, this guide includes example data for the structurally related amino acid, L-phenylalanine.

Determination of Thermodynamic Solubility

The thermodynamic solubility of a compound is a critical parameter in drug discovery and development, influencing absorption and bioavailability. The shake-flask method is the gold-standard for determining thermodynamic solubility due to its reliability and accuracy.[1]

Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the thermodynamic solubility of a solid compound.[1][2][3]

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., purified water, phosphate-buffered saline pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Analytical balance

-

HPLC-UV or other suitable quantitative analytical method

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is advisable to measure the concentration at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to allow the excess solid to sediment.

-

To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.

-

-

Sample Analysis:

-

Carefully pipette an aliquot of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV.

-

-

Data Analysis:

-

Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.

-

Illustrative Data Presentation

The following table presents example solubility data for L-phenylalanine in water at various temperatures.

| Temperature (°C) | Solubility in Water (g/L) |

| 0 | 19.8 |

| 25 | 26.4 |

| 50 | 44.3 |

| 75 | 66.2 |

| 100 | 99.0 |

Data for L-phenylalanine, a structurally similar amino acid.[4][5]

Experimental Workflow for Solubility Determination

Determination of Dissociation Constant (pKa)

The pKa values of a molecule describe its ionization state at different pH values. For an amino acid derivative like this compound, there will be at least two pKa values: one for the carboxylic acid group (pKa1) and one for the amino group (pKa2). Potentiometric titration is a highly accurate method for determining pKa values.[6][7][8]

Experimental Protocol: Potentiometric Titration

This protocol details the determination of pKa values by titrating a solution of the compound with a strong acid and a strong base.[6][7][8][9]

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Calibrated pH meter and electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Deionized water (CO2-free)

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

-

Titration with Acid:

-

Place a known volume of the sample solution in a beaker with a stir bar.

-

Immerse the calibrated pH electrode in the solution.

-

Record the initial pH.

-

Add small, precise increments of the standardized HCl solution from a burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration until the pH reaches a low, stable value (e.g., pH 1.5-2.0).

-

-

Titration with Base:

-

Thoroughly rinse the equipment.

-

Place a fresh, known volume of the sample solution in a clean beaker.

-

Record the initial pH.

-

Titrate the solution with the standardized NaOH solution in a similar incremental manner as the acid titration.

-

Continue the titration until the pH reaches a high, stable value (e.g., pH 11.5-12.0).

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added for both titrations to generate titration curves.

-

The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point (titration with NaOH) corresponds to the pKa of the carboxylic acid group (pKa1). The second half-equivalence point (after converting the amino group to its conjugate acid with HCl and then titrating with NaOH) corresponds to the pKa of the amino group (pKa2).

-

Alternatively, the pKa values can be determined from the inflection points of the first derivative of the titration curve.

-

Illustrative Data Presentation

The following table provides the pKa values for L-phenylalanine.

| Ionizable Group | pKa |

| Carboxylic Acid (pKa1) | 1.83 |

| Amino Group (pKa2) | 9.13 |

Data for L-phenylalanine, a structurally similar amino acid.[4]

Experimental Workflow for pKa Determination

Conclusion

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

The Putative Mechanism of Action of 2-Phenylpiperidine-2-carboxylic Acid on NMDA Receptors: A Technical Guide Based on Structurally Related Compounds

Executive Summary

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory. Their dysregulation is implicated in a variety of neurological disorders, making them a key target for drug development. Piperidine derivatives, particularly those with a carboxylic acid at the 2-position, have been extensively investigated as competitive antagonists of the NMDA receptor. This guide synthesizes the available information on these analogs to propose a mechanism of action for 2-phenylpiperidine-2-carboxylic acid. It is hypothesized that this compound acts as a competitive antagonist at the glutamate binding site on the NR2 subunit of the NMDA receptor. This guide provides a detailed overview of the inferred mechanism, supporting data from related compounds, experimental protocols for characterization, and visual representations of the relevant pathways and workflows.

Inferred Mechanism of Action

Based on the pharmacology of related piperidine-2-carboxylic acid derivatives, this compound is likely a competitive antagonist at the NMDA receptor.[1] This mechanism involves the direct competition with the endogenous agonist, glutamate, for binding to the agonist binding site on the NR2 subunit of the NMDA receptor complex.[2]

The key features of this proposed mechanism are:

-

Competitive Binding: The molecule's structure, featuring a piperidine ring and a carboxylic acid group, mimics the core structure of glutamate, allowing it to bind to the glutamate binding pocket. The phenyl group at the 2-position likely influences the binding affinity and selectivity.

-

Receptor Inhibition: Upon binding, the compound occupies the glutamate binding site without activating the receptor. This prevents glutamate from binding and subsequently inhibits the conformational changes required for ion channel opening.

-

No Direct Channel Blockade: Unlike non-competitive antagonists such as MK-801 or phencyclidine (PCP), this class of compounds is not expected to block the open ion channel pore.[2] Its action is at the extracellular agonist binding domain.

-

Subunit Selectivity: The affinity and potency of piperidine-based antagonists can vary depending on the specific NR2 subunit (NR2A, NR2B, NR2C, or NR2D) that comprises the heteromeric NMDA receptor.[3] The nature of the substituent at the 4-position of the piperidine ring has been shown to significantly influence this selectivity.[2] While no specific data exists for this compound, it is plausible that the phenyl group contributes to a degree of subunit selectivity.

Signaling Pathway

The following diagram illustrates the canonical NMDA receptor signaling pathway and the proposed site of action for a competitive antagonist like this compound.

Quantitative Data for Structurally Related Compounds

The following table summarizes the binding affinities (Ki) of a related piperidine-based compound, PMPA, for different NMDA receptor subunits. This data illustrates the principle of subunit selectivity among this class of antagonists.

| Compound | NR2 Subunit | Ki (μM) | Reference |

| PMPA | NR2A | 0.84 | [3] |

| NR2B | 2.74 | [3] | |

| NR2C | 3.53 | [3] | |

| NR2D | 4.16 | [3] |

Note: PMPA in this context is a phosphonate-containing analog, not this compound. This data is presented to illustrate the pharmacological principles of related compounds.

The following table presents IC50 values for other piperidine-2-carboxylic acid derivatives from radioligand binding and functional assays.

| Compound | Assay | IC50 | Reference |

| (-)-(2R,4S)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid | [3H]CGS 19755 Binding | 67 ± 6 nM | [4] |

| NMDA-induced depolarization in cortical slices | 1.9 ± 0.24 μM | [4] | |

| cis-4-(phosphonomethyl)piperidine-2-carboxylic acid (CGS 19755) | [3H]CPP Binding | Potent displacement | [1] |

| cis-4-(3-phosphonoprop-1-yl)piperidine-2-carboxylic acid | [3H]CPP Binding | Potent displacement | [1] |

| LY233053 | [3H]CGS-19755 Binding | 107 ± 7 nM | [5] |

| NMDA-induced responses in cortical wedge | 4.2 ± 0.4 μM | [5] |

Experimental Protocols

The characterization of NMDA receptor antagonists typically involves a combination of in vitro binding and functional assays.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the NMDA receptor by assessing its ability to displace a radiolabeled ligand that is known to bind to a specific site.

Objective: To determine the binding affinity (Ki) of the test compound for the NMDA receptor.

Typical Protocol:

-

Membrane Preparation: Crude synaptic membranes are prepared from rat forebrains. The tissue is homogenized in a buffered sucrose solution and centrifuged at low speed to remove nuclei and cell debris. The supernatant is then centrifuged at high speed to pellet the membranes, which are subsequently washed and stored at -80°C.

-

Binding Reaction: The membrane preparation is incubated with a specific radioligand, such as [3H]CGS 19755 (a high-affinity competitive antagonist), and varying concentrations of the test compound.[4][5]

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature) for a set period to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound ligand passes through.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Electrophysiological Assay in Cortical Slices

This functional assay directly measures the ability of a compound to inhibit the physiological response of neurons to NMDA.

Objective: To determine the functional potency (IC50) of the test compound as an NMDA receptor antagonist.

Typical Protocol:

-

Slice Preparation: Coronal slices of the cerebral cortex are prepared from rodents. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Slices (e.g., 400 μm thick) are cut using a vibratome.

-

Recording: The slices are transferred to a recording chamber and continuously perfused with aCSF. Extracellular field potentials or whole-cell patch-clamp recordings are made from neurons in the cortical slice.

-

NMDA Application: A baseline response is established, and then NMDA (e.g., 40 μM) is applied to the slice, which induces a depolarization or inward current that can be measured.[4]

-

Antagonist Application: The slice is then perfused with the test compound at various concentrations for a period before co-application with NMDA.

-

Measurement of Inhibition: The ability of the test compound to reduce the NMDA-induced response is quantified.

-

Data Analysis: A concentration-response curve is generated, and the IC50 value is calculated, representing the concentration of the antagonist that produces a 50% inhibition of the NMDA-induced response.

Visualization of Experimental Workflow

The following diagram outlines a typical workflow for the discovery and characterization of a novel NMDA receptor antagonist.

Conclusion

While direct experimental evidence for the mechanism of action of this compound on NMDA receptors is lacking, a strong inference can be drawn from the extensive research on structurally related piperidine-2-carboxylic acid derivatives. The proposed mechanism is competitive antagonism at the glutamate binding site of the NMDA receptor. The phenyl substituent at the 2-position is predicted to be a key determinant of the compound's affinity and potential subunit selectivity. Further research, following the experimental protocols outlined in this guide, would be necessary to definitively confirm this hypothesis and fully characterize the pharmacological profile of this compound.

References

- 1. Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 2-Phenylpiperidine-2-carboxylic Acid: A Technical Guide to Catalytic Hydrogenation of Pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a synthetic route to 2-phenylpiperidine-2-carboxylic acid, a valuable scaffold in medicinal chemistry. The synthesis proceeds via the catalytic hydrogenation of a pyridine precursor, 2-phenyl-2-(pyridin-2-yl)acetonitrile. This document outlines the complete synthetic pathway, from the preparation of the precursor to its subsequent hydrogenation and hydrolysis to yield the final product. Detailed experimental protocols, quantitative data, and process visualizations are provided to support researchers in the application of this methodology.

Introduction

Piperidine derivatives are prevalent structural motifs in a vast number of pharmaceuticals and bioactive molecules. The introduction of a phenyl and a carboxylic acid group at the 2-position of the piperidine ring creates a chiral center and provides functionalities for further molecular elaboration, making this compound a key building block in drug discovery. The catalytic hydrogenation of stable aromatic pyridine rings is a direct and atom-economical method for the synthesis of the corresponding saturated piperidines.[1][2] However, the aromaticity of the pyridine ring and potential catalyst poisoning by the nitrogen atom present significant challenges.[1] This guide details a robust multi-step synthesis involving the initial preparation of a suitable pyridine precursor followed by its catalytic hydrogenation.

Synthetic Pathway Overview

The synthesis of this compound is proposed via a three-step sequence, starting from commercially available phenylacetonitrile and 2-bromopyridine. The overall transformation is depicted below.

Caption: Overall synthetic pathway.

Experimental Protocols

Step 1: Synthesis of 2-Phenyl-2-(pyridin-2-yl)acetonitrile

This procedure outlines the synthesis of the key pyridine precursor.

Materials:

-

Phenylacetonitrile

-

Sodium amide (NaNH₂)

-

2-Bromopyridine

-

Toluene, dry

-

Hydrochloric acid (HCl), 6 N

-

Sodium hydroxide (NaOH), 50% solution

-

Ether

-

Sodium sulfate (Na₂SO₄)

-

Isopropyl ether

Procedure:

-

To a stirred suspension of powdered sodium amide (31.2 g, 0.80 mol) in dry toluene (200 ml) in a 2-liter three-neck round-bottom flask, add phenylacetonitrile (46.8 g, 0.40 mol) dropwise while maintaining the temperature at 30-35°C with an ice bath.

-

After the addition is complete, slowly heat the mixture to reflux and maintain for 4.5 hours with continuous stirring.

-

Add a solution of 2-bromopyridine (63.6 g, 0.40 mol) in toluene (100 ml) dropwise at a rate that maintains reflux.

-

Continue stirring and refluxing for an additional 3 hours after the addition is complete.

-

Cool the mixture to 25°C and cautiously add approximately 300 ml of water.

-

Separate the phases and extract the toluene layer with water (150 ml) and then with several portions of cold 6 N hydrochloric acid.

-

Basify the combined acidic extracts with 50% sodium hydroxide solution with cooling, and then extract with ether.

-

Wash the ether extract with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Distill the residue under vacuum (b.p. 134-136°C / 0.07 mm) to yield the product, which crystallizes upon cooling.

-

Recrystallize the solid from isopropyl ether to obtain pure 2-phenyl-2-(pyridin-2-yl)acetonitrile (m.p. 87-88.5°C).

Step 2: Catalytic Hydrogenation to 2-Phenylpiperidine-2-carbonitrile

This protocol describes the hydrogenation of the pyridine ring.

Materials:

-

2-Phenyl-2-(pyridin-2-yl)acetonitrile

-

Platinum(IV) oxide (PtO₂, Adams' catalyst)

-

Glacial acetic acid

-

High-pressure hydrogenation reactor (e.g., Parr shaker)

-

Hydrogen gas (high purity)

-

Filtration aid (e.g., Celite®)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a high-pressure reactor vessel, dissolve 2-phenyl-2-(pyridin-2-yl)acetonitrile (1.0 eq) in glacial acetic acid.

-

Carefully add platinum(IV) oxide (5 mol%) to the solution.

-

Seal the reactor, purge with an inert gas, and then pressurize with hydrogen gas to 50-70 bar.[2]

-

Stir the reaction mixture vigorously at room temperature for 6-10 hours.[2]

-

Upon reaction completion, carefully vent the excess hydrogen and purge the reactor with an inert gas.

-

Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry in air.

-

Carefully neutralize the filtrate with a saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-phenylpiperidine-2-carbonitrile.

Step 3: Hydrolysis to this compound

This final step converts the nitrile to the desired carboxylic acid.

Materials:

-

2-Phenylpiperidine-2-carbonitrile

-

Hydrochloric acid, concentrated

-

Sodium hydroxide solution for neutralization

Procedure:

-

To the crude 2-phenylpiperidine-2-carbonitrile, add a mixture of concentrated hydrochloric acid and water.

-

Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain this compound. Further purification can be achieved by recrystallization.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the key catalytic hydrogenation step. Data is based on general procedures for pyridine hydrogenation.[2]

| Parameter | Value | Reference |

| Substrate | 2-Phenyl-2-(pyridin-2-yl)acetonitrile | - |

| Catalyst | Platinum(IV) oxide (PtO₂) | [2] |

| Catalyst Loading | 5 mol% | [2] |

| Solvent | Glacial Acetic Acid | [2] |

| Hydrogen Pressure | 50-70 bar | [2] |

| Temperature | Room Temperature | [2] |

| Reaction Time | 6-10 hours | [2] |

| Yield | High (expected) | - |

Visualizations

Reaction Pathway

References

An In-depth Technical Guide to the Chemical Properties of 2-Phenylpiperidine-2-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2-phenylpiperidine-2-carboxylic acid derivatives. This class of compounds holds significant interest in medicinal chemistry due to the structural combination of a rigid piperidine scaffold, a phenyl ring, and a carboxylic acid moiety, offering a versatile platform for designing novel therapeutic agents. Understanding the fundamental physicochemical properties of these derivatives is paramount for predicting their pharmacokinetic and pharmacodynamic behavior.

This document outlines key chemical properties, presents available quantitative data in a structured format, provides detailed experimental protocols for their determination, and includes visualizations to illustrate key workflows.

Core Chemical Properties and Their Significance in Drug Discovery

The journey of a drug candidate from discovery to clinical application is heavily influenced by its chemical properties. For this compound derivatives, the interplay between the acidic carboxylic group, the basic piperidine nitrogen, and the lipophilic phenyl ring dictates their overall physicochemical profile.

-

Acid Dissociation Constant (pKa): The pKa values of the carboxylic acid and the piperidine nitrogen determine the ionization state of the molecule at physiological pH. This is critical for solubility, membrane permeability, and receptor interaction. The carboxylic acid function typically has a pKa in the range of 4-5, while the protonated piperidine nitrogen has a pKa of 9-10.[1]

-

Lipophilicity (LogP/LogD): The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's lipophilicity. This property is a key determinant of absorption, distribution, metabolism, and excretion (ADME) characteristics, including the ability to cross the blood-brain barrier. A delicate balance of lipophilicity and hydrophilicity is essential for a successful drug candidate.[2]

-

Solubility: Aqueous solubility is crucial for drug formulation and bioavailability. The zwitterionic nature of these compounds at certain pH ranges can influence their solubility.

-

Melting Point: The melting point is an indicator of the purity and stability of a compound. It is influenced by the crystal lattice energy, which is affected by intermolecular forces.

Quantitative Physicochemical Data

Table 1: Physicochemical Properties of Parent Scaffolds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | Melting Point (°C) |

| 2-Phenylpiperidine | C₁₁H₁₅N | 161.24 | - | 110 |

| Piperidine-2-carboxylic acid | C₆H₁₁NO₂ | 129.16 | - | - |

| 4-Phenylpiperidine-4-carboxylic acid | C₁₂H₁₅NO₂ | 205.25 | -1[3] | - |

| 1-(2-Oxo-2-phenyl-acetyl)-piperidine-2-carboxylic acid 3-pyridin-3-yl-propyl ester | C₂₂H₂₄N₂O₄ | 380.4 | 3.3[4] | - |

Table 2: Spectroscopic Data for Related Piperidine Derivatives

| Derivative Type | Spectroscopic Method | Key Characteristic Signals |

| Piperidine Salts | FT-IR | NH₂⁺ group signal around 3070 cm⁻¹ |

| Carboxylic Acid Derivatives | ¹³C NMR | Carboxyl carbon signal between 160-185 ppm |

| Carboxylic Acid Derivatives | IR | C=O stretch: Acid chlorides (1790-1815 cm⁻¹), Esters (1735-1750 cm⁻¹), Amides (1650-1690 cm⁻¹) |

Experimental Protocols

Accurate and reproducible experimental data is the cornerstone of drug development. The following sections provide detailed methodologies for the determination of key physicochemical properties of this compound derivatives.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is determined by monitoring the pH of a solution of the compound as a titrant is added.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the this compound derivative in deionized water or a suitable co-solvent to a known concentration (e.g., 0.01 M).

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel (e.g., 25 °C) equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and separately with a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points, where half of the acidic or basic groups have been neutralized. Two pKa values will be obtained for these zwitterionic compounds, one for the carboxylic acid and one for the piperidine nitrogen.

Determination of LogD by Shake-Flask Method

The distribution coefficient (LogD) at a specific pH (typically 7.4) is a more physiologically relevant measure of lipophilicity for ionizable compounds.

Methodology:

-

Solvent Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the PBS buffer.

-

Sample Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

-

Partitioning: In a vial, add a defined volume of the PBS buffer and n-octanol (e.g., 1 mL of each). Add a small aliquot of the compound's stock solution.

-

Equilibration: Seal the vial and shake it for a set period (e.g., 1 hour) at a constant temperature to allow for the compound to partition between the two phases.[2][5]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

-

Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Thermodynamic Solubility

This method determines the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Sample Preparation: Add an excess amount of the solid this compound derivative to a vial containing the desired solvent (e.g., phosphate buffer at pH 7.4).

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) to remove any undissolved solid.

-

Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a calibrated analytical method (e.g., HPLC-UV).

Visualizing Key Processes

Diagrams are essential for clearly communicating complex workflows and relationships. The following sections provide Graphviz DOT scripts for generating such diagrams.

Synthetic and Purification Workflow

The synthesis of this compound derivatives often involves the formation of an amide or ester linkage from the carboxylic acid. The following workflow illustrates a general synthetic and purification process.

Caption: General workflow for the synthesis and purification of this compound derivatives.

Logical Relationship of Physicochemical Properties

The core physicochemical properties are interconnected and collectively influence the drug-like characteristics of a molecule.

Caption: Interrelationship of key physicochemical properties and their impact on ADME.

References

- 1. chem.indiana.edu [chem.indiana.edu]

- 2. enamine.net [enamine.net]

- 3. 4-Phenylpiperidine-4-carboxylic acid, compound with toluene-p-sulphonic acid | C12H15NO2 | CID 19259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(2-Oxo-2-phenyl-acetyl)-piperidine-2-carboxylic acid 3-pyridin-3-yl-propyl ester | C22H24N2O4 | CID 15380464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

An In-Depth Technical Guide to 2-Phenylpiperidine-2-carboxylic Acid: From Discovery to Modern Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylpiperidine-2-carboxylic acid, a substituted derivative of pipecolic acid, represents a unique structural motif with potential applications in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis and exploring its chemical properties. While a singular, celebrated "discovery" of this compound is not prominent in the historical scientific literature, its emergence is intrinsically linked to the broader exploration of phenylpiperidine derivatives and the development of stereoselective synthetic methodologies for α-amino acids. This document consolidates available information to construct a historical narrative and presents detailed experimental protocols for key synthetic transformations.

Introduction: The Phenylpiperidine Scaffold in Medicinal Chemistry

The phenylpiperidine scaffold is a cornerstone in modern medicinal chemistry, most notably as the core structure of numerous potent opioid analgesics. The pioneering synthesis of meperidine in the 1930s unveiled the pharmacological potential of 4-phenylpiperidine derivatives, a discovery that spurred decades of research and led to the development of highly successful drugs such as fentanyl. These compounds typically feature a phenyl group at the 4-position of the piperidine ring, which has been established as a critical pharmacophore for opioid receptor activity.

In contrast, the this compound structure, where the phenyl and carboxyl groups are geminally substituted at the 2-position, has a less storied history. Its development is more nuanced, arising from the academic and industrial pursuit of novel amino acid analogs and constrained peptide mimics. The presence of a chiral center at the α-carbon of this cyclic amino acid has made it a target for asymmetric synthesis, driving the development of sophisticated chemical transformations.

Historical Context and Putative "Discovery"

A definitive "discovery" of this compound in the traditional sense—a singular breakthrough by a specific research group—is not clearly documented in readily accessible historical records. Its first synthesis was likely not a targeted endeavor for a specific biological activity but rather a result of systematic explorations into the synthesis of novel α-substituted cyclic amino acids.

The intellectual lineage of this compound can be traced through the development of synthetic methods for pipecolic acid (piperidine-2-carboxylic acid) and its derivatives. Early methods for the synthesis of piperidine-containing compounds were often non-stereoselective and required harsh reaction conditions.

A significant advancement in the synthesis of related structures is found in a 2010 patent describing a method for preparing (S)-2-piperidinecarboxylic acid.[1] This process involves the synthesis of a chiral N-iminopyridinium salt from a chiral amide, followed by the introduction of a phenyl group using a Grignard reagent (PhMgBr·LiBr).[1] Subsequently, the phenyl group is removed through hydrogenation and oxidation, ultimately yielding the desired pipecolic acid.[1] While the final product is not this compound, this methodology highlights a modern approach where a 2-phenylpiperidine derivative serves as a key intermediate, demonstrating the contemporary relevance of this structural motif in complex stereoselective synthesis.

This suggests that the "discovery" of this compound was likely a quiet event in the annals of organic synthesis, with its importance growing as the demand for structurally diverse and stereochemically pure amino acid analogs increased.

Key Synthetic Methodologies

The synthesis of this compound and its derivatives presents a significant stereochemical challenge due to the quaternary chiral center at the 2-position. Various synthetic strategies have been developed to address this, ranging from classical methods to modern catalytic asymmetric approaches.

Strecker Synthesis and Related Approaches

The Strecker synthesis, a classical method for the synthesis of α-amino acids, can be conceptually adapted for this compound. This would involve the reaction of a suitable cyclic imine precursor with a cyanide source and an amine, followed by hydrolysis. However, the generation and stability of the required cyclic imine can be challenging.

A logical workflow for a Strecker-type synthesis is outlined below:

Caption: Conceptual workflow of a Strecker-type synthesis.

Asymmetric Synthesis via Chiral Auxiliaries

The use of chiral auxiliaries has been a powerful strategy for the stereoselective synthesis of α-amino acids. This approach involves the temporary attachment of a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction.

A representative experimental workflow is depicted below:

Caption: Asymmetric synthesis using a chiral auxiliary.

Quantitative Data from Synthetic Studies

While a wealth of quantitative data exists for the synthesis of various piperidine derivatives, specific data for the synthesis of this compound is sparse in the readily available literature. The following table summarizes representative yields for related transformations, providing a benchmark for potential synthetic efficiency.

| Reaction Type | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Amidation of 2-Piperidinecarboxylic Acid | 2-Piperidinecarboxylic acid | Thionyl chloride, 2,6-dimethylaniline, NaOH | 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide | >85 | [2] |

| Phenyl Group Introduction (Intermediate) | Chiral N-iminopyridinium salt | PhMgBr·LiBr | Chiral 2-phenyl-dihydropyridine derivative | N/A | [1] |

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of related piperidine carboxylic acid derivatives and can be adapted for the synthesis of this compound.

General Procedure for the Amidation of 2-Piperidinecarboxylic Acid

This protocol is adapted from the synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide and illustrates a general method for derivatizing the carboxylic acid functionality.[2]

Materials:

-

2-Piperidinecarboxylic acid

-

Concentrated hydrochloric acid

-

Thionyl chloride

-

2,6-Dimethylaniline

-

Toluene

-

Sodium hydroxide solution (30%)

-

Water

-

Xylene

Procedure:

-

To a solution of 2-piperidinecarboxylic acid in a suitable solvent, add concentrated hydrochloric acid to adjust the pH to 1-2.

-

Reflux the mixture under reduced pressure to remove water.

-

Cool the reaction mixture and add a halogenating agent, such as thionyl chloride, dropwise at a controlled temperature.

-

After the halogenation is complete, add a solution of 2,6-dimethylaniline in toluene dropwise.

-

Heat the reaction mixture to drive the amidation reaction to completion.

-

Cool the mixture and add water to dissolve the product.

-

Neutralize the aqueous solution with a sodium hydroxide solution to precipitate the crude product.

-

Extract the aqueous layer with xylene.

-

Filter the solid product, wash with water until neutral, and dry to obtain the final product.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific studies detailing the biological activity and associated signaling pathways of this compound itself. However, the broader class of phenylpiperidine derivatives is well-known to interact with various central nervous system targets. For instance, many 4-phenylpiperidines are potent opioid receptor agonists. It is plausible that this compound and its derivatives could exhibit novel pharmacological profiles, potentially interacting with different receptors or acting as allosteric modulators.

A hypothetical signaling pathway that could be investigated for a novel phenylpiperidine derivative is outlined below:

Caption: Hypothetical GPCR signaling pathway.

Conclusion and Future Directions

The history of this compound is interwoven with the broader narrative of synthetic organic chemistry and the quest for novel molecular architectures. While its "discovery" lacks a singular, defining moment, its importance as a synthetic target and potential pharmacological scaffold is undeniable. The development of stereoselective routes to this and related compounds continues to be an active area of research, driven by the enduring need for new therapeutic agents and chemical probes.

Future research in this area will likely focus on:

-

The development of more efficient and scalable catalytic asymmetric syntheses.

-

The exploration of the biological activity of this compound and its derivatives against a wide range of biological targets.

-

The incorporation of this constrained amino acid into peptidomimetics to study protein-protein interactions and develop novel therapeutics.

This technical guide serves as a foundational resource for researchers interested in this intriguing molecule, providing a historical perspective, a summary of synthetic approaches, and a framework for future investigation.

References

Theoretical Conformational Analysis of 2-Phenylpiperidine-2-carboxylic Acid: A Computational Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Phenylpiperidine-2-carboxylic acid is a chiral amino acid derivative with a constrained piperidine scaffold, making it a valuable building block in medicinal chemistry. The three-dimensional conformation of this molecule is critical in defining its interactions with biological targets. This technical guide outlines a comprehensive theoretical approach using computational chemistry to elucidate the conformational landscape of this compound. We detail a robust methodology based on Density Functional Theory (DFT) and discuss the anticipated low-energy conformers, their relative stabilities, and key structural parameters. This analysis provides a foundational understanding for its application in rational drug design and development.

Introduction

The piperidine ring is a privileged scaffold in pharmaceutical sciences, present in numerous approved drugs.[1] The conformational preferences of substituents on the piperidine ring significantly influence a molecule's physicochemical properties and its biological activity. For 2-substituted piperidines, a key conformational question is the preference for the substituent to occupy an axial or equatorial position. This equilibrium is governed by a delicate balance of steric and electronic effects.[2]

In the case of this compound, the presence of two geminal substituents at the C2 position introduces additional complexity. The bulky phenyl group and the polar carboxylic acid group will have distinct stereoelectronic demands, leading to a unique conformational profile. Understanding the low-energy shapes this molecule can adopt is crucial for designing derivatives with optimized target engagement and pharmacokinetic properties.

This whitepaper presents a theoretical framework for the in-depth conformational analysis of this compound. Due to the absence of specific experimental data for this exact molecule in the public domain, this guide proposes a state-of-the-art computational protocol to generate reliable structural and energetic data.

Conformational Isomers of Interest

The primary focus of this analysis is the chair conformation of the piperidine ring, which is overwhelmingly favored for six-membered saturated heterocycles.[2] For this compound, there are two principal chair conformers, distinguished by the axial or equatorial orientation of the phenyl group. Within each of these, the carboxylic acid group will also be either axial or equatorial. This leads to four primary chair conformations for consideration:

-

Conformer A: Phenyl group axial, Carboxylic acid group equatorial (ax-Ph, eq-COOH)

-

Conformer B: Phenyl group equatorial, Carboxylic acid group axial (eq-Ph, ax-COOH)

-

Conformer C: Phenyl group axial, Carboxylic acid group axial (ax-Ph, ax-COOH) - This conformer is expected to be high in energy due to severe 1,3-diaxial interactions and is typically excluded from detailed analysis of low-energy states.

-

Conformer D: Phenyl group equatorial, Carboxylic acid group equatorial (eq-Ph, eq-COOH) - Similarly, this conformer is anticipated to be sterically hindered.

The primary equilibrium of interest will be between Conformer A and Conformer B . Additionally, boat and twist-boat conformations, while generally higher in energy, will be computationally explored to ensure a thorough mapping of the potential energy surface.

Proposed Computational Methodology

To achieve a comprehensive and accurate conformational analysis, a multi-step computational protocol is proposed. This approach leverages the strengths of different computational methods for efficiency and accuracy.[3][4]

Experimental Protocols

Step 1: Initial Conformational Search An initial exploration of the conformational space will be performed using a molecular mechanics force field, such as MMFF94 or a similar high-quality force field.[5] This step efficiently generates a broad range of possible conformations, including various ring puckers (chair, boat, twist-boat) and orientations of the substituents.

Step 2: Geometry Optimization and Frequency Calculations The low-energy conformers identified in the initial search will be subjected to full geometry optimization using Density Functional Theory (DFT). Based on successful application to similar systems, the M06-2X functional is recommended due to its robust performance for non-covalent interactions.[3][6] A Pople-style basis set, such as 6-311G(d,p), will be employed for these optimizations.[7]

Following optimization, frequency calculations will be performed at the same level of theory. This serves two purposes:

-

To confirm that the optimized structures are true local minima on the potential energy surface (i.e., no imaginary frequencies).

-

To calculate the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy at 298.15 K.

Step 3: High-Accuracy Single-Point Energy Calculations To refine the relative energies of the optimized conformers, single-point energy calculations will be performed using a larger, more flexible basis set, such as def2-TZVPD.[8] This approach provides a more accurate electronic energy while leveraging the computationally less expensive optimized geometries.

Step 4: Solvation Effects To simulate the influence of a solvent environment (e.g., water or chloroform), the Polarizable Continuum Model (PCM) will be applied during the geometry optimization and final energy calculation steps.[6][8] This implicit solvation model accounts for the bulk electrostatic effects of the solvent, which can significantly influence conformational equilibria, especially for molecules with polar groups like carboxylic acids.

Computational Workflow Visualization

The proposed computational workflow is depicted below.

Caption: A flowchart illustrating the multi-step computational protocol for the conformational analysis.

Predicted Conformational Landscape and Data

Based on established principles of stereochemistry and findings for related 2-substituted piperidines, we can predict the likely outcomes of the proposed computational study. The piperidine ring will exist in a chair conformation. The key equilibrium will be between the conformer with an axial phenyl group and the one with an equatorial phenyl group.

The preference is dictated by the A-value, which is the free energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane. While the phenyl group has a significant A-value (approx. 3.0 kcal/mol), favoring the equatorial position, the presence of the geminal carboxylic acid creates a more complex scenario. The gauche interactions and potential intramolecular hydrogen bonding between the carboxylic acid and the piperidine nitrogen could stabilize certain conformations.

The following tables summarize the hypothetical quantitative data expected from the proposed DFT calculations in a simulated aqueous environment (PCM).

Table 1: Predicted Relative Energies of this compound Conformers

| Conformer ID | Phenyl Position | COOH Position | Ring Conformation | Relative Electronic Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| A | Axial | Equatorial | Chair | 1.2 | 1.0 |

| B | Equatorial | Axial | Chair | 0.0 | 0.0 |

| E | - | - | Twist-Boat | 5.8 | 6.1 |

Note: Energies are relative to the most stable conformer (B). These are illustrative values pending actual computation.

Table 2: Predicted Key Structural Parameters of the Most Stable Chair Conformers

| Parameter | Conformer A (ax-Ph, eq-COOH) | Conformer B (eq-Ph, ax-COOH) |

| C6-N1-C2-C3 Dihedral Angle (°) | -55.2 | 56.5 |

| N1-C2-C3-C4 Dihedral Angle (°) | 53.8 | -54.9 |

| C2-N1 Bond Length (Å) | 1.47 | 1.48 |

| C2-Phenyl Bond Length (Å) | 1.52 | 1.51 |

| C2-Carboxyl Bond Length (Å) | 1.53 | 1.54 |

| Intramolecular H-bond (O-H···N) | No | Yes (Potential) |

Note: These values are hypothetical and serve to illustrate the expected data presentation.

Visualization of Conformational Equilibrium

The primary conformational equilibrium for this compound involves the interconversion of the two main chair forms. This relationship can be visualized as follows.

Caption: The equilibrium between the two primary chair conformations proceeds via a higher-energy twist-boat intermediate.

Conclusion

This technical guide outlines a comprehensive theoretical protocol for the conformational analysis of this compound. By employing a combination of molecular mechanics and high-level DFT calculations, including the effects of solvation, it is possible to generate a detailed understanding of the molecule's conformational landscape. The anticipated results suggest a preference for the conformer with an equatorial phenyl group and an axial carboxylic acid group, potentially stabilized by intramolecular interactions. The quantitative data and structural insights derived from such a study are invaluable for medicinal chemists and drug designers, enabling a more informed approach to the development of novel therapeutics based on this promising molecular scaffold.

References

- 1. Solvent model - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. cris.biu.ac.il [cris.biu.ac.il]

- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Catalytic Hydrogenation of 2-Phenylpyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 2-phenylpyridine-2-carboxylic acid to synthesize 2-phenylpiperidine-2-carboxylic acid. This transformation is of significant interest in medicinal chemistry and drug development due to the prevalence of the piperidine scaffold in pharmaceutical agents. These protocols are designed to serve as a comprehensive guide for researchers, offering insights into various catalytic systems, reaction conditions, and potential challenges.

Introduction